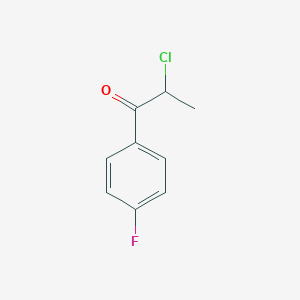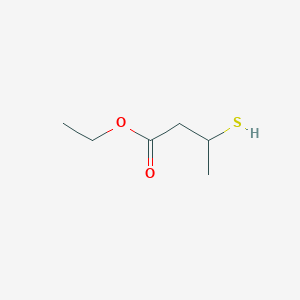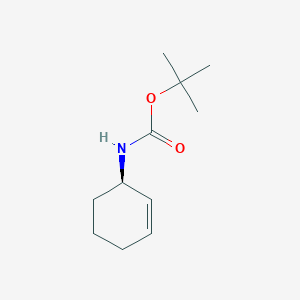
2-Chloro-4'-fluoropropiophénone
Vue d'ensemble
Description
2-Chloro-4'-fluoropropiophenone is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds, which can help infer some aspects of the compound . The first paper discusses 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a reagent used in the quantitative analysis of lignins . The second paper investigates 2-chloro-5-fluoro phenol (2C5FP), a compound with antibacterial properties and its molecular structure, stability, and reactivity . These studies provide a foundation for understanding the chemical behavior and potential applications of chloro-fluoro substituted aromatic compounds.
Synthesis Analysis
While the synthesis of 2-Chloro-4'-fluoropropiophenone is not explicitly covered in the papers, the methodologies used in the synthesis of similar compounds can be informative. The first paper does not detail synthesis methods but focuses on the use of a specific reagent for analysis purposes . The second paper, while not directly about the synthesis of 2C5FP, implies that the compound can be characterized using various spectroscopic techniques, which are essential in confirming the structure of synthesized compounds .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4'-fluoropropiophenone can be inferred to some extent from the related compounds discussed in the papers. The second paper provides a detailed analysis of the molecular structure of 2C5FP, including vibrational spectral determinations and molecular docking studies . These techniques could similarly be applied to 2-Chloro-4'-fluoropropiophenone to understand its molecular structure and interactions with biological targets.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 2-Chloro-4'-fluoropropiophenone. However, the first paper's focus on a reagent used for lignin analysis suggests that chloro-fluoro compounds can participate in specific analytical reactions, such as phosphitylation . The second paper's discussion of antibacterial activity implies that 2C5FP, and by extension possibly 2-Chloro-4'-fluoropropiophenone, could react with biological molecules, which could be explored through further experimental studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4'-fluoropropiophenone can be hypothesized based on the properties of similar compounds. The second paper provides insights into the stability, reactivity, and non-linear optical properties of 2C5FP . These properties are crucial for understanding the behavior of the compound under different conditions and its potential applications in various fields, such as materials science or pharmaceuticals.
Applications De Recherche Scientifique
Synthèse organique
La 2-chloro-4'-fluoropropiophénone est une matière première et un intermédiaire importants utilisés dans la synthèse organique . Ses propriétés uniques en font un composé polyvalent dans la création d'une variété de composés organiques.
Pharmaceutiques
Ce composé est largement utilisé dans l'industrie pharmaceutique . Il sert d'ingrédient clé dans la synthèse de divers médicaments en raison de sa réactivité et de sa stabilité.
Agrochimiques
La this compound trouve également des applications dans l'industrie agrochimique . Elle peut être utilisée dans la production de pesticides et d'autres produits agrochimiques.
Teintures
Dans l'industrie des teintures, ce composé est utilisé comme intermédiaire . Ses propriétés chimiques lui permettent de se lier à d'autres composés pour créer des colorants de diverses couleurs.
Synthèse des matériaux
Elle est utilisée dans la synthèse de matériaux pour créer de nouveaux matériaux avec les propriétés souhaitées. Sa réactivité lui permet de former des liaisons avec divers autres composés, conduisant à la création de nouveaux matériaux.
Recherche en sciences de la vie
En recherche en sciences de la vie, la this compound est utilisée dans divers domaines tels que la biologie cellulaire, la génomique, la protéomique . Ses propriétés en font un outil précieux dans ces domaines de recherche.
Préparation de dérivés de la quinoxaline
La 4'-fluoropropiophénone, un composé similaire à la this compound, a été utilisée dans la préparation de la 2-(4-fluorophényl)-3-méthylquinoxaline . Il est plausible que la this compound puisse être utilisée de manière similaire.
Sécurité et manipulation
Bien que ce ne soit pas une application directe, il est important de noter que la this compound est classée comme un irritant . Des mesures de sécurité appropriées doivent être prises lors de la manipulation de ce composé dans l'une de ses applications.
Safety and Hazards
When handling 2-Chloro-4’-fluoropropiophenone, it’s recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Use only outdoors or in a well-ventilated area. Wear respiratory protection and protective gloves/clothing/eye protection/face protection .
Relevant Papers Unfortunately, specific papers related to 2-Chloro-4’-fluoropropiophenone were not found in the search results .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Chloro-4’-fluoropropiophenone are not well-studied. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is possible that there could be threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-Chloro-4’-fluoropropiophenone are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Chloro-4’-fluoropropiophenone is not well-characterized. It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-chloro-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQLOTJUTCKLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001784 | |
| Record name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81112-09-6 | |
| Record name | 2-Chloro-1-(4-fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81112-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Chloro-4'-fluoropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081112096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














